

Technical Guide: Fmoc-5-Hydroxy-D-tryptophan in Peptide Synthesis and Biological Systems

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Compound of Interest

Compound Name: Fmoc-5-Hydroxy-D-tryptophan

Cat. No.: B15233900

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This technical guide provides comprehensive information on the molecular properties, synthesis applications, and biological relevance of **Fmoc-5-Hydroxy-D-tryptophan** for researchers, scientists, and drug development professionals.

Core Compound Data

Fmoc-5-Hydroxy-D-tryptophan is a derivative of the amino acid tryptophan, protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This modification makes it a key building block in solid-phase peptide synthesis (SPPS), a technique fundamental to the creation of custom peptides for research and therapeutic development.

Property	Value
Compound Name	Fmoc-5-Hydroxy-D-tryptophan
Molecular Formula	C ₂₆ H ₂₂ N ₂ O ₅
Molecular Weight	442.46 g/mol
CAS Number	1353018-32-2
Appearance	White to off-white powder
Primary Application	Solid-Phase Peptide Synthesis (SPPS)

Experimental Protocols

The primary application of **Fmoc-5-Hydroxy-D-tryptophan** is its incorporation into a growing peptide chain during solid-phase peptide synthesis. Below is a detailed, representative protocol for Fmoc-based SPPS.

Resin Preparation and Swelling

- **Resin Selection:** Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid or Rink amide resin for a C-terminal amide).
- **Swelling:** Place the resin in a peptide synthesis vessel. Add N,N-Dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes to ensure optimal reaction conditions.

Fmoc Deprotection

- **Piperidine Treatment:** After swelling, drain the DMF and add a 20% solution of piperidine in DMF to the resin.
- **Incubation:** Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.
- **Washing:** Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

Amino Acid Coupling

This step describes the incorporation of **Fmoc-5-Hydroxy-D-tryptophan** or any other Fmoc-protected amino acid into the peptide chain.

- **Activation:** In a separate vial, dissolve **Fmoc-5-Hydroxy-D-tryptophan** (3 equivalents relative to the resin loading) and an activating agent such as HBTU (2.9 equivalents) in DMF.
- **Base Addition:** Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and mix for 1-2 minutes to activate the carboxylic acid group.^[1]
- **Coupling Reaction:** Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature to facilitate the formation of the peptide bond.

- **Washing:** Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.

Iteration for Peptide Elongation

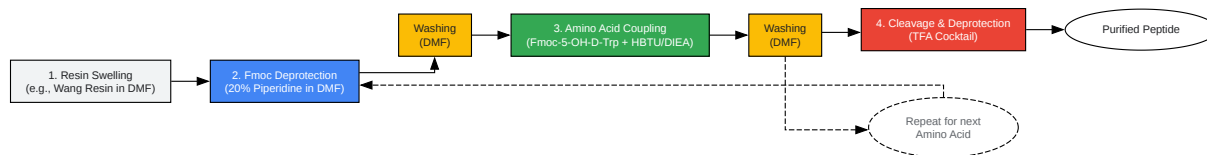
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid to be added to the peptide sequence.

Cleavage of the Peptide from the Resin

- **Final Deprotection:** Perform a final Fmoc deprotection as described in step 2.
- **Resin Washing and Drying:** Wash the resin with DMF, followed by dichloromethane (DCM), and dry the peptide-resin under vacuum.
- **Cleavage Cocktail:** Prepare a cleavage cocktail appropriate for the resin and the amino acid side-chain protecting groups. A common cocktail for Wang resin is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIPS) (e.g., 95:2.5:2.5 v/v/v).[\[2\]](#)
- **Cleavage Reaction:** Add the cleavage cocktail to the dried peptide-resin and incubate for 2-3 hours at room temperature.[\[3\]](#)[\[4\]](#)
- **Peptide Precipitation:** Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
- **Isolation:** Collect the precipitated peptide by centrifugation and wash with cold diethyl ether to remove scavengers. The purified peptide can then be lyophilized.

Visualized Workflows and Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological Significance: Serotonin Synthesis Pathway

The 5-hydroxy group on the indole ring of **Fmoc-5-Hydroxy-D-tryptophan** is of significant biological interest as 5-Hydroxytryptophan (5-HTP) is the direct precursor to the neurotransmitter serotonin.[5][6] Peptides containing this modified amino acid could be designed to interact with components of the serotonergic system.



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Caption: Biosynthetic pathway of serotonin from L-tryptophan.

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